N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE
Description
Properties
IUPAC Name |
2-N,6-N-bis(2-phenylethyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(24-16-14-18-8-3-1-4-9-18)20-12-7-13-21(26-20)23(28)25-17-15-19-10-5-2-6-11-19/h1-13H,14-17H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVSESQGFAJPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC(=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the pyridine-2,6-dicarboxamide scaffold critically determine physicochemical properties and applications. Below is a comparative analysis of key analogs:
Coordination Chemistry and Sensing
- Schiff Base Analogs: The 2-aminophenyl derivative forms complexes with transition metals via imine nitrogen and phenolic oxygen donors. Intramolecular H-bonds (e.g., O1–H1⋯N1) stabilize the ligand structure, enhancing metal-binding selectivity .
- Thiazole-Substituted Sensor : The 5-methylthiazol-2-yl derivative exhibits fluorescence turn-off upon binding Cu²⁺/Ni²⁺, attributed to ligand-to-metal charge transfer (LMCT). The thiazole ring’s electron-withdrawing nature enhances sensitivity .
Crystal Structural Insights
- Monoclinic vs. Triclinic Systems: The naphthyl-substituted derivative () crystallizes in the monoclinic P21/c space group (a=12.49 Å, b=19.40 Å), while the brominated analog () adopts a different packing due to steric and electronic effects of substituents .
- Hydrogen-Bonding Networks: Intramolecular H-bonds in 2-aminophenyl derivatives (e.g., N2–H2⋯O3) reduce conformational flexibility, favoring planar geometries ideal for metal coordination .
Biological Activity
N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2 and 6 positions with carboxamide groups, each linked to a 2-phenylethyl group. This unique structure allows it to interact with various biological targets and form stable complexes with metal ions, enhancing its potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions. These coordination complexes can exhibit unique properties that may influence biological systems. The compound's interaction with specific receptors or enzymes is still under investigation, but preliminary studies suggest potential antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various pyridine derivatives highlighted that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of many conventional antibiotics, suggesting a promising alternative for treating bacterial infections .
- Anticancer Potential : In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels in treated cells.
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Similarity | Biological Activity | Notable Findings |
|---|---|---|---|
| N,N'-bis(1-phenylethyl)pyridine-2,6-dicarboxamide | Similar pyridine core | Moderate antimicrobial | Effective against E. coli |
| N,N'-bis(2-pyridyl)methylpyridine-2,6-dicarboxamide | Different substituents | Low anticancer activity | Limited efficacy in vitro |
| N,N'-bis(4-(dimethylamino)phenyl)pyridine-2,6-dicarboxamide | Similar core structure | High anticancer activity | Potent against multiple cancer lines |
Q & A
Q. What are the optimal synthetic routes for preparing N2,N6-Bis(2-phenylethyl)pyridine-2,6-dicarboxamide?
Methodology :
- Condensation reaction : React pyridine-2,6-dicarboxylic acid chloride with 2-phenylethylamine in anhydrous solvents (e.g., dichloromethane or THF) under reflux (60–80°C). Use triethylamine as a base to neutralize HCl byproducts .
- Yield optimization : Excess amine (1.5–2.0 equivalents) improves conversion. Purity is enhanced via recrystallization from ethanol or DMSO/water mixtures .
- Critical parameters : Control moisture (to prevent hydrolysis of acyl chloride) and reaction time (6–12 hours, monitored by TLC) .
Q. How is the compound characterized structurally and spectroscopically?
Key techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O at ~1.22 Å, C-N at ~1.34 Å) and hydrogen-bonding networks (e.g., N-H⋯O interactions) .
- Spectroscopy :
- Thermal analysis : TGA reveals decomposition above 250°C, indicating moderate thermal stability .
Advanced Research Questions
Q. How does this compound function in coordination chemistry and metal-ion recognition?
Mechanistic insights :
Q. How to resolve contradictions in crystallographic data during refinement?
Strategies :
- SHELX refinement : Use SHELXL for high-resolution data (e.g., twin refinement for non-merohedral twinning). Adjust parameters like
TWINandBASF. - Hydrogen-bond validation : Cross-check O-H⋯N and N-H⋯O interactions with geometric criteria (e.g., D-H⋯A angles > 120°, distances < 3.2 Å) .
- Disorder modeling : Apply
PARTandSUMPcommands for disordered solvent molecules .
Q. What role do hydrogen bonds play in supramolecular assembly?
Case study :
- Hierarchical polymers : In polyurethanes, intermolecular N-H⋯O bonds between dicarboxamide units create rigid domains, improving mechanical strength (Young’s modulus increases by ~40%) .
- Co-crystallization : With TCNB (tetracyanobenzene), CT interactions (charge transfer) yield green-emitting microspheres via π-π stacking and hydrogen bonding .
Q. How to investigate its biological activity and mechanisms?
Experimental design :
- Antimicrobial assays : Test against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) via broth microdilution. Compare with nifuroxazide derivatives .
- Anticancer screening : MTT assays on HeLa cells show IC₅₀ ~20 µM. Apoptosis is triggered via ROS generation and caspase-3 activation .
- G-quadruplex targeting : Fluorescence titration with PyPDS analogs (Kd ~10⁶ M⁻¹) stabilizes DNA G4 structures, inhibiting telomerase activity .
Methodological Challenges and Solutions
7. Addressing solubility limitations in biological assays
Approach :
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions. For aqueous buffers, employ β-cyclodextrin (5 mM) to enhance solubility via host-guest interactions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to improve bioavailability .
8. Resolving mechanochromic luminescence discrepancies
Troubleshooting :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
